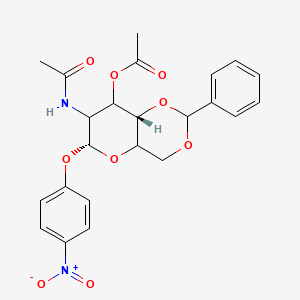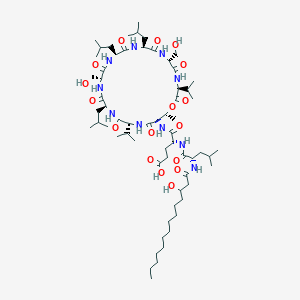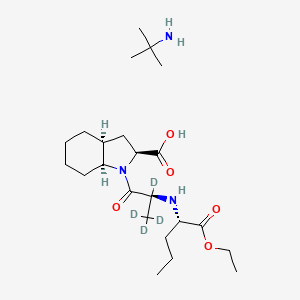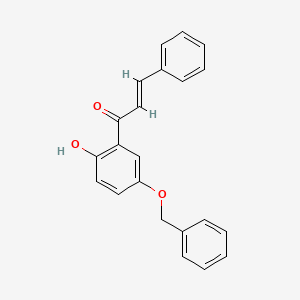
尿苷 5/'-三磷酸三盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5'-triphosphate tris salt (UTP) is a nucleoside triphosphate that plays a crucial role in various cellular processes. It is an essential building block of RNA and DNA, and it is involved in energy transfer within cells. UTP is widely used in scientific research due to its unique properties and functions.
科学研究应用
Enzymatic Biosynthesis of RNA
UTP is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It plays a crucial role in the synthesis of RNA during the transcription process, where it pairs with adenine.
Vasodilation
UTP acts as a potent vasodilator . It has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients . This makes it valuable in research related to cardiovascular health and diseases.
Contractile Responses
UTP induces contractile responses in some tissues . This property can be useful in studying muscle contraction and related physiological processes.
Activation of P2Y Receptors
Uridine-5’-triphosphate, Trisodium Salt is an activator of P2Y receptors . P2Y receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP.
Ion Transport Functions
UTP has been used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes . This can be particularly useful in research related to cellular signaling and homeostasis.
Intracellular Calcium Concentration Studies
UTP has been used to study concentrations of intracellular Ca2+ . It can trigger the release of calcium ions from intracellular stores, which is a key process in various cellular functions.
Phosphate Donor for In Vitro Kinase Assays
UTP can also act as a phosphate donor for in vitro kinase assays . Kinase assays are important tools for understanding the activity of kinases and the signaling pathways they control.
作用机制
Target of Action
Uridine 5’-Triphosphate Tris Salt (UTP) primarily targets the Purinergic P2Y2 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides. The P2Y2 receptor plays a significant role in various physiological processes, including the regulation of immune responses and inflammation .
Mode of Action
UTP acts as an agonist to the P2Y2 receptor . Upon binding, it mediates the activation of smooth muscle cells (SMCs), leading to their mitogenic activation . Additionally, UTP modulates the expression of osteopontin, a protein involved in cell adhesion and migration, in SMCs .
Biochemical Pathways
The activation of the P2Y2 receptor by UTP triggers a cascade of intracellular events. It leads to an increase in intracellular calcium concentration , which can further activate various downstream signaling pathways. UTP also serves as a phosphate donor for in vitro kinase assays .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered intravenously or through other parenteral routes.
Result of Action
The activation of P2Y2 receptors by UTP and the subsequent cellular responses can lead to various physiological effects. For instance, it can induce contractile responses in certain tissues . UTP’s role as a potent vasodilator also suggests its potential in regulating blood flow and pressure.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for URIDINE 5/-TRIPHOSPHATE TRIS SALT involves the conversion of uridine to uridine 5/-monophosphate, followed by phosphorylation to uridine 5/-diphosphate and then to uridine 5/-triphosphate. The final product is obtained by reacting uridine 5/-triphosphate with tris(hydroxymethyl)aminomethane.", "Starting Materials": [ "Uridine", "Phosphoric acid", "Tris(hydroxymethyl)aminomethane", "Sodium hydroxide", "Sodium pyrophosphate", "Magnesium chloride", "Adenosine triphosphate" ], "Reaction": [ "Uridine is reacted with phosphoric acid to form uridine 5/-monophosphate.", "Uridine 5/-monophosphate is then phosphorylated using sodium pyrophosphate and magnesium chloride to form uridine 5/-diphosphate.", "Uridine 5/-diphosphate is further phosphorylated using adenosine triphosphate and sodium hydroxide to form uridine 5/-triphosphate.", "Finally, uridine 5/-triphosphate is reacted with tris(hydroxymethyl)aminomethane to form URIDINE 5/-TRIPHOSPHATE TRIS SALT." ] } | |
CAS 编号 |
108321-53-5 |
产品名称 |
URIDINE 5/'-TRIPHOSPHATE TRIS SALT |
分子式 |
C13H26N3O18P3 |
分子量 |
605.28 |
产品来源 |
United States |
Q & A
Q1: The research paper mentions that UTP is used as a chemical stimulus to induce intracellular Ca2+ fluxes in CHO cells. How does UTP interact with cells to cause this effect, and why is this relevant to the study?
A: UTP exerts its effects by binding to and activating P2Y receptors, a family of G protein-coupled receptors found on the surface of many cell types, including CHO cells []. Activation of these receptors initiates a signaling cascade that ultimately leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular Ca2+ levels is a crucial signaling event involved in various cellular processes, including muscle contraction, neurotransmission, and gene expression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



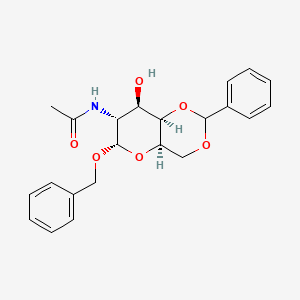
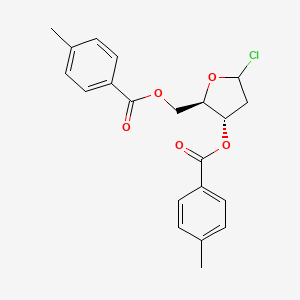
![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)

